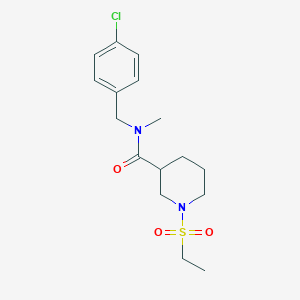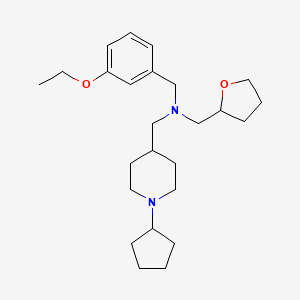![molecular formula C17H12N4S B4455345 6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-[2,4'-BIPYRIDINE]-5-CARBONITRILE](/img/structure/B4455345.png)
6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-[2,4'-BIPYRIDINE]-5-CARBONITRILE
Übersicht
Beschreibung
6-{[(Pyridin-2-yl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile is a complex organic compound that features a bipyridine core with a pyridin-2-ylmethylsulfanyl substituent and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Pyridin-2-yl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[(Pyridin-2-yl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
6-{[(Pyridin-2-yl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 6-{[(Pyridin-2-yl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile exerts its effects is largely dependent on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the pyridin-2-ylmethylsulfanyl and carbonitrile groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Pyridine-2-thiol: Contains a thiol group attached to the pyridine ring, similar to the sulfanyl group in the target compound.
Uniqueness
6-{[(Pyridin-2-yl)methyl]sulfanyl}-[2,4’-bipyridine]-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bipyridine core and the pyridin-2-ylmethylsulfanyl substituent allows for versatile interactions in coordination chemistry and potential biological activities.
Eigenschaften
IUPAC Name |
6-pyridin-4-yl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c18-11-14-4-5-16(13-6-9-19-10-7-13)21-17(14)22-12-15-3-1-2-8-20-15/h1-10H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRMIVUOMPABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-tert-butyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B4455264.png)
![N-(3-{[(2,4-difluorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4455267.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4455274.png)

![N,2-diethyl-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4455278.png)
![2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4455280.png)
![N-(3-Chloro-2-methylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide](/img/structure/B4455293.png)
![1-METHANESULFONYL-N-[3-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4455294.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4455311.png)
![5-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4455323.png)
![N-(3,5-Difluorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4455331.png)
![ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate](/img/structure/B4455333.png)
![N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4455336.png)
